3-Aminocyclopentanol: A Technical Guide for Drug Discovery
3-Aminocyclopentanol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminocyclopentanol is a chiral cyclic amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its rigid cyclopentane (B165970) scaffold, combined with the stereoisomeric possibilities arising from its two chiral centers, makes it a valuable building block for the synthesis of complex and biologically active molecules. The spatial arrangement of the amino and hydroxyl groups allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and pharmacological activity. This technical guide provides an in-depth overview of the CAS numbers, physicochemical properties, synthesis, and applications of 3-aminocyclopentanol and its key stereoisomers, with a particular focus on its role as a crucial intermediate in the synthesis of the antiretroviral drug Bictegravir.
Physicochemical Properties and CAS Numbers
The properties of 3-aminocyclopentanol and its salts are highly dependent on their stereochemistry. The cis and trans isomers, as well as their individual enantiomers, exhibit distinct physical and chemical characteristics. Below is a summary of the available quantitative data for various stereoisomers and their hydrochloride salts.
| Compound Name | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Solubility | Storage Temperature |
| 3-Aminocyclopentanol | Racemic mixture | 14299310 (generic) | C₅H₁₁NO | 101.15 | - | - | - |
| (1R,3S)-3-Aminocyclopentanol | cis | 1110772-05-8[1][2] | C₅H₁₁NO | 101.15[1] | Oil[2] | Soluble in ethanol[2] | 2-8°C |
| (1S,3S)-3-Aminocyclopentanol hydrochloride | cis | 1523530-42-8 | C₅H₁₂ClNO | 137.61[3] | White to off-white solid[3] | - | Room temperature[3] |
| trans-3-Aminocyclopentanol hydrochloride | trans | 124555-33-5[4] | C₅H₁₂ClNO | 137.61 | - | - | - |
| (1R,3R)-3-Aminocyclopentanol | trans | 167298-58-0[5] | C₅H₁₁NO | 101.15[5] | - | - | - |
| (1R,3S)-3-Aminocyclopentanol hydrochloride | cis | 1279032-31-3[6][7][8] | C₅H₁₂ClNO | 137.61[6][7] | White to pale yellow solid[9] | Soluble in DMSO (slightly), Methanol (slightly), Water (slightly)[6] | Inert atmosphere, Room Temperature[6] |
| cis-3-Aminocyclopentanol hydrochloride | Racemic cis | 1284248-73-2[10] | C₅H₁₂ClNO | 137.61[10] | White crystalline solid[10] | Soluble in water and alcohol[10] | Inert atmosphere, Room Temperature[10] |
| 3-Aminocyclopentanol hydrochloride | Racemic mixture | 1184919-69-4[11] | C₅H₁₂ClNO | 137.61[11] | - | - | - |
Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
The enantiomerically pure (1R,3S)-3-aminocyclopentanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the HIV-1 integrase inhibitor Bictegravir.[12] A number of synthetic routes have been developed to produce this specific stereoisomer with high purity. One effective method involves a hetero-Diels-Alder reaction followed by enzymatic resolution and subsequent chemical transformations.
Experimental Protocol: Chemoenzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride
This protocol is based on a patented method (CN112574046A) and is intended for informational purposes.[12] Researchers should adapt and optimize the procedure based on their specific laboratory conditions and safety protocols.
Step 1: Synthesis of cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester
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To a solution of tert-butyl hydroxylamine (B1172632) carbonate (1.0 eq.) in a suitable solvent, add a catalytic amount of copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (B78409) (0.1-0.2 eq.).
-
The tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate.
-
Add cyclopentadiene (B3395910) (1.5-2.0 eq.) to the reaction mixture to initiate the hetero-Diels-Alder reaction.
-
Maintain the reaction temperature at 20-30°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, work up the reaction mixture to isolate the desired product.
Step 2: Reductive Ring Opening
-
Dissolve the product from Step 1 in a mixture of acetic acid and a suitable solvent.
-
Add zinc powder (2.0-3.0 eq.) portion-wise to the solution to selectively reduce the nitrogen-oxygen bond.
-
Monitor the reaction for completion.
-
After the reaction is complete, filter off the excess zinc and concentrate the filtrate.
-
Purify the residue to obtain cis-N-[4-hydroxycyclopent-2-en-1-yl]carbamic acid tert-butyl ester.
Step 3: Enzymatic Kinetic Resolution
-
Dissolve the racemic alcohol from Step 2 in a suitable organic solvent.
-
Add a lipase (B570770) catalyst (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate).
-
Allow the enzymatic acylation to proceed, selectively acylating one enantiomer.
-
Monitor the reaction progress to achieve approximately 50% conversion.
-
Separate the acylated product from the unreacted alcohol using chromatographic techniques.
Step 4: Hydrogenation of the Double Bond
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Dissolve the desired enantiomerically enriched alcohol from Step 3 in a suitable solvent.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation under a hydrogen atmosphere until the double bond is fully reduced.
-
Filter off the catalyst and concentrate the solvent to obtain the saturated aminocyclopentanol derivative.
Step 5: Deprotection and Salt Formation
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Dissolve the product from Step 4 in a suitable solvent such as isopropanol (B130326).
-
Prepare a solution of hydrogen chloride in isopropanol in situ by the dropwise addition of acetyl chloride to cooled isopropanol.
-
Add the aminocyclopentanol derivative to the acidic solution to remove the tert-butoxycarbonyl (Boc) protecting group and form the hydrochloride salt.
-
Stir the reaction at room temperature until deprotection is complete.
-
Cool the reaction mixture to induce crystallization of the product.
-
Filter the solid, wash with a cold solvent, and dry under vacuum to yield (1R,3S)-3-aminocyclopentanol hydrochloride.
Synthesis Workflow Diagram
Application in Drug Development: Bictegravir
(1R,3S)-3-Aminocyclopentanol is a critical building block for the synthesis of Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI).[13] Bictegravir is a component of the single-tablet regimen Biktarvy®, which is used for the treatment of HIV-1 infection.[14][15]
Mechanism of Action of Bictegravir
Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[16] Integrase catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle. Bictegravir binds to the active site of the integrase and the viral DNA complex, effectively blocking the strand transfer step of the integration process.[13] This prevents the covalent linkage of the viral DNA to the host DNA, thereby halting the replication of the virus.[16]
HIV-1 Integrase Inhibition Signaling Pathway
Conclusion
3-Aminocyclopentanol, and specifically its (1R,3S) stereoisomer, represents a vital chiral building block in modern pharmaceutical synthesis. Its defined stereochemistry is crucial for the efficacy of drugs like Bictegravir. The development of efficient and stereoselective synthetic routes, including chemoenzymatic approaches, has been instrumental in making this key intermediate more accessible for drug discovery and development. A thorough understanding of its physicochemical properties and synthetic methodologies is essential for researchers and scientists working on the next generation of therapeutics.
References
- 1. (1R,3S)-3-Aminocyclopentanol | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
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- 4. clearsynth.com [clearsynth.com]
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- 8. 1279032-31-3|(1R,3S)-3-Aminocyclopentanol hydrochloride|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. (1R,3S)-rel-3-AMinocyclopentanol hydrochloride_åå·¥ç¾ç§ [chembk.com]
- 11. 3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 19818428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]
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